Cas no 897480-98-7 (4-fluoro-2-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}-1,3-benzothiazole)

4-Fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a structurally complex heterocyclic compound featuring a benzothiazole core linked to a piperazine moiety via a sulfonyl-substituted benzoyl group. This compound exhibits potential utility in medicinal chemistry due to its combination of fluorine substitution and sulfonamide functionality, which may enhance binding affinity and metabolic stability. The presence of a pyrrolidine-sulfonyl group suggests possible applications in targeting specific enzyme interactions, particularly in kinase or protease inhibition. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery and development. The compound's stability and synthetic accessibility further support its use in exploratory pharmacological studies.
4-fluoro-2-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}-1,3-benzothiazole structure
897480-98-7 structure
Product Name:4-fluoro-2-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}-1,3-benzothiazole
CAS No:897480-98-7
MF:C22H23FN4O3S2
MW:474.571425676346
CID:5480105
Update Time:2025-06-08

4-fluoro-2-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-(4-fluoro-2-benzothiazolyl)-1-piperazinyl][4-(1-pyrrolidinylsulfonyl)phenyl]-
    • 4-fluoro-2-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}-1,3-benzothiazole
    • Inchi: 1S/C22H23FN4O3S2/c23-18-4-3-5-19-20(18)24-22(31-19)26-14-12-25(13-15-26)21(28)16-6-8-17(9-7-16)32(29,30)27-10-1-2-11-27/h3-9H,1-2,10-15H2
    • InChI Key: DJMOSKDEIQGNDC-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=C(F)C=CC=C3S2)CC1)(C1=CC=C(S(N2CCCC2)(=O)=O)C=C1)=O

4-fluoro-2-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}-1,3-benzothiazole Pricemore >>

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Additional information on 4-fluoro-2-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}-1,3-benzothiazole

4-Fluoro-2-{4-[4-(Pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS No. 897480-98-7): A Comprehensive Overview

4-Fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS No. 897480-98-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a member of the benzothiazole family and is characterized by its unique structural features, which include a fluoro-substituted benzothiazole core and a piperazine ring functionalized with a pyrrolidine sulfonyl group. These structural elements contribute to its potential therapeutic applications and have been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.

The fluorine substitution on the benzothiazole ring is a key feature that influences the compound's physicochemical properties and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, making them valuable in drug design. The presence of the pyrrolidine sulfonyl group on the benzoyl moiety further modulates the compound's interactions with biological targets, potentially enhancing its selectivity and potency.

Recent research has focused on the potential of 4-fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole as a therapeutic agent for various diseases. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound effectively inhibits the activity of specific kinases involved in cancer cell proliferation and survival pathways.

In addition to its anti-cancer properties, 4-fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby offering a potential therapeutic approach for these conditions.

The pharmacokinetic profile of 4-fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has also been extensively studied. Research indicates that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. These properties suggest that it could be administered orally as a therapeutic agent, providing convenience for patients and healthcare providers.

Furthermore, the safety profile of 4-fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has been evaluated in preclinical models. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile supports its potential for further clinical development.

In conclusion, 4-fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS No. 897480-98-7) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutics for cancer and inflammatory diseases. Ongoing research continues to explore its full potential, with the aim of translating these findings into clinical applications that can benefit patients worldwide.

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